Leu-Ser
Overview
Description
Leu-Ser is a dipeptide, which is composed of leucine and serine amino acids. It is a small molecule that has gained much attention in the scientific community due to its potential applications in various fields. Leu-Ser is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
1. Recognition in Aminoacyl-tRNA Synthetases
Leu-Ser plays a critical role in the recognition process by aminoacyl-tRNA synthetases. Studies have shown unique recognition styles of tRNA(Leu) by leucyl-tRNA synthetase, highlighting the importance of discriminator bases and specific loop sequences in this process (Soma et al., 1999). Another study identified that the discriminator bases G73 in human tRNA(Ser) and A73 in tRNA(Leu) have significantly different roles in recognition by aminoacyl-tRNA synthetases (Breitschopf & Gross, 1996).
2. Role in Evolution of Recognition System in Organisms
The sequence-specific recognition of the long variable arm of tRNA(Leu) and its evolution in different organisms, such as Escherichia coli, yeast, or human, is significant. This research sheds light on the evolutionary aspects of the identity determination mechanism of these tRNAs (Himeno et al., 1997).
3. Impact on Molecular and Cellular Physiology
Nanopores, which are of interest in research applications such as infectious disease diagnostics and DNA sequencing, display behavior similar to molecular and cellular scale physiological processes. Studies on the information dynamics of nonlinear stochastic nanopore systems enhance understanding of physical systems they model, with local (LER) and specific entropy rate (SER) computations providing insights (Gilpin et al., 2018).
4. Interactions in Cellular Processes
Protein-metabolite interactions, crucial for cellular processes, have been extensively studied. Research has shown that the Ser-Leu dipeptide regulates phosphoglycerate kinase activity, impacting cellular metabolism in Saccharomyces cerevisiae (Luzarowski et al., 2021).
5. Transport Mechanisms in Biological Systems
The transport mechanism of LSW (Leu-Ser-Trp), an angiotensin I-converting enzyme inhibitory tripeptide derived from soybean proteins, has been studied using Caco-2 cell monolayers. This research contributes to understanding the transport pathways of such peptides in biological systems (Lin et al., 2017).
6. Functional Roles in Neurophysiology
5-HT-moduline, a peptide including Leu-Ser, is an endogenous peptide that interacts specifically with 5-HT(1B) receptors. It plays a significant role in the rapid adaptive control of the serotonergic system, which is implicated in pathological events like anxiety and depression (Seguin et al., 1997).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Ser |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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